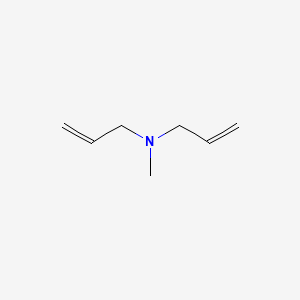

Diallylmethylamine

Description

Significance and Research Trajectory of Diallylmethylamine (B1582482)

The significance of this compound in chemical research stems primarily from its role as a monomer in polymerization reactions. cymitquimica.com Research has shown that this compound can be used to synthesize polyamines with notable molecular weights. The study of its polymerization has led to the development of strategies to create high-molecular-weight polymers from diallylamine-based monomers, which historically tended to produce only oligomeric products due to degradative chain transfer. researchgate.net

The research trajectory of this compound has evolved from fundamental synthesis and characterization to its application in creating advanced materials. Early research focused on its synthesis, for instance, through the reaction of aqueous methylamine (B109427) with allyl chloride. sigmaaldrich.com More recent investigations have explored its use in creating functional polymers with specific properties. For example, this compound has been a key component in the synthesis of novel random copolymers that act as effective corrosion inhibitors for steel, especially in acidic environments and at elevated temperatures. researchgate.netnih.gov

Furthermore, research into this compound has extended to the development of protic ionic liquids (PILs). acs.org These PILs, formed by the neutralization of this compound with acids like trifluoromethanesulfonic acid, have been studied for their physicochemical properties, including their potential for high ionic conductivity. acs.orgresearchgate.net This line of inquiry is particularly relevant to the development of materials for applications such as proton exchange membranes in fuel cells. rsc.org

Scope of Academic Inquiry into this compound Chemistry

The academic inquiry into this compound chemistry is broad, covering several key areas:

Synthesis and Functionalization: Researchers have explored various methods for synthesizing this compound and its derivatives. sigmaaldrich.com A significant area of study involves its conversion into quaternary ammonium (B1175870) salts, such as diallyldimethylammonium iodide, diallylethylmethylammonium bromide, and diallylbenzylmethylammonium chloride. sigmaaldrich.comscientificlabs.ie These transformations highlight the reactivity of the tertiary amine group.

Polymer Chemistry: A major focus of research is the polymerization of this compound. cymitquimica.com Quantum chemical modeling has been employed to understand the reaction mechanisms, including chain propagation and chain transfer, to enable the synthesis of high-molecular-weight polymers. researchgate.netresearchgate.net Studies have demonstrated that polymers based on this compound can exhibit a semi-rigid structure. researchgate.net Copolymers of this compound and diallylamine (B93489) have also been synthesized and characterized. prepchem.com

Materials Science: The application of this compound-based polymers in materials science is a growing field of investigation. A notable application is in corrosion inhibition. researchgate.netnih.gov Copolymers containing this compound units have been shown to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. researchgate.netnih.gov The effectiveness of this inhibition can be enhanced by the addition of other substances, demonstrating a synergistic effect. researchgate.netnih.gov

Photochemistry: The behavior of this compound in photochemical reactions has also been a subject of study. Specifically, its participation in [2+2] cycloadditions to form cyclobutane (B1203170) structures, which are important motifs in pharmacologically active compounds, has been investigated. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N |

| Molecular Weight | 111.18 g/mol |

| Boiling Point | 111 °C |

| Density | 0.789 g/mL at 25 °C |

| Refractive Index | n20/D 1.43 |

| CAS Number | 2424-01-3 |

Table 2: Key Research Findings on this compound

| Research Area | Key Finding |

|---|---|

| Polymer Synthesis | This compound-based polyamines can achieve higher molecular weights (Mw = 3–6 × 10⁴) compared to those derived from diallylamine. |

| Corrosion Inhibition | A copolymer containing this compound achieved an inhibition efficiency of 92.99% for low carbon steel in 15% HCl at 25 °C when combined with KI. researchgate.netnih.gov |

| Ionic Liquids | Protic ionic liquids prepared from this compound and trifluoromethanesulfonic acid exhibit notable ionic conductivity. acs.org |

| Polymerization Kinetics | Quantum chemical calculations have been used to model and control the radical polymerization of this compound to produce high-molecular-weight polymers. researchgate.netresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Allyl chloride |

| Methylamine |

| Diallyldimethylammonium iodide |

| Diallylethylmethylammonium bromide |

| Diallylbenzylmethylammonium chloride |

| Diallylamine |

| Trifluoromethanesulfonic acid |

| N1,N1-diallyl-N1-methyl-N6,N6,N6-tripropylhexane-1,6-diammonium dibromide |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-prop-2-enylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-4-6-8(3)7-5-2/h4-5H,1-2,6-7H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGESLFUSXZBFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55553-13-4 | |

| Record name | Poly(methyldiallylamine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55553-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2062402 | |

| Record name | N-Methyldiallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2424-01-3 | |

| Record name | Diallylmethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2424-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002424013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-amine, N-methyl-N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyldiallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyldiallylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3479W9P84T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diallylmethylamine and Its Derivatives

Catalytic Synthesis Approaches

The synthesis of diallylmethylamine (B1582482) is often achieved through catalytic methods that enhance reaction efficiency and product yield. These approaches can be broadly categorized into phase transfer catalysis and other heterogeneous and homogeneous catalytic systems.

Phase Transfer Catalysis in this compound Preparation

Phase transfer catalysis (PTC) is a prominent method for synthesizing this compound. scientificlabs.com This technique facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. In the synthesis of this compound, aqueous methylamine (B109427) reacts with allyl chloride. A phase transfer catalyst is employed to transport the methylamine reactant across the phase boundary to react with the allyl chloride.

A commonly used phase transfer catalyst for this reaction is polyglycol-400. scientificlabs.com The use of PTC offers advantages such as milder reaction conditions and improved reaction rates. Research has demonstrated the efficacy of this method, highlighting its application in producing this compound for further use in quaternization reactions. oriprobe.com

Heterogeneous and Homogeneous Catalysis for this compound

Beyond phase transfer catalysis, other catalytic systems, both heterogeneous and homogeneous, are relevant to the synthesis and reactions of this compound and its derivatives.

Heterogeneous Catalysis : In heterogeneous catalysis, the catalyst is in a different phase from the reactants. wikipedia.org This often involves a solid catalyst with liquid or gaseous reactants. wikipedia.orgeolss.net The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling. eolss.netcademix.org While specific examples of heterogeneous catalysts solely for this compound synthesis are not extensively detailed in the provided context, the principles are widely applied in industrial chemical production. wikipedia.orgcademix.org

Homogeneous Catalysis : In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. eolss.netcademix.org These catalysts are often organometallic complexes. lkouniv.ac.innih.gov Homogeneous catalysts can offer high activity and selectivity due to the uniform distribution of catalytic sites. eolss.netnih.gov The synthesis of various chemical products, including aldehydes and nitriles, often utilizes homogeneous catalytic processes like hydroformylation and hydrocyanation. slideshare.net

Functionalization and Derivatization Strategies

This compound is a versatile precursor that can be functionalized through various chemical reactions to create advanced materials. Quaternization and protonation are two key strategies for modifying its chemical structure and properties.

Quaternization Reactions involving this compound

Quaternization is a fundamental reaction where the nitrogen atom of this compound is further alkylated to form a quaternary ammonium (B1175870) salt. nih.gov This process converts the tertiary amine into a cationic species, which is a key step in synthesizing various monomers and polymers. nih.govmdpi.com

This compound can be reacted with different alkylating agents to produce a range of quaternary ammonium salts. For instance, it can be used to synthesize:

Diallyldimethylammonium iodide

Diallylethylmethylammonium bromide

Diallylbenzylmethylammonium chloride

The quaternization of poly(this compound) can also be achieved using agents like hydrochloric acid or 1-chloro-2,3-dihydroxy-propane. googleapis.com These reactions are crucial for creating materials with specific properties, such as anion exchange membranes. mdpi.comacs.org

| Reactant | Alkylating Agent | Quaternized Product | Reference |

|---|---|---|---|

| This compound | Methyl Iodide | Diallyldimethylammonium iodide | |

| This compound | Ethyl Bromide | Diallylethylmethylammonium bromide | |

| This compound | Benzyl (B1604629) Chloride | Diallylbenzylmethylammonium chloride | |

| Poly(this compound) | Hydrochloric Acid | Poly(this compound hydrochloride) | googleapis.com |

Protonation of this compound for Advanced Material Precursors

Protonation is another method to modify this compound, converting it into a cationic monomer by reacting it with an acid. This approach is instrumental in the synthesis of high-molecular-weight polymers. For example, equimolar trifluoroacetate (B77799) salts of this compound have been synthesized, where the monomer exists in a protonated form. researchgate.net These protonated monomers can then undergo radical polymerization to form polydiallylammonium salts. researchgate.net

The protonation of this compound is a key step in creating precursors for advanced materials such as proton exchange membranes (PEMs) for fuel cells. acs.orgrsc.org For instance, protic poly(ionic liquid)s based on cationic poly(diallylmethylammonium) (PolyDAMAH) have been developed as PFSA-free membranes. rsc.org The synthesis involves creating the protic ionic liquid monomer, which is then polymerized. rsc.orgosti.gov

Research has also explored the use of protonated this compound derivatives in creating copolymers for applications like textile dyeing, where they can act as reactive cationic polymeric post-treatment agents. google.com

Formation of Alkyl Substituted Diallylmethyl Quaternary Ammonium Salt Monomers

The synthesis of alkyl-substituted diallylmethyl quaternary ammonium salt monomers is a significant area of research aimed at creating polymers with tailored properties. nih.govmdpi.com By introducing different alkyl groups onto the quaternary nitrogen atom, the lipophilicity and other characteristics of the resulting monomer can be modified. mdpi.comresearchgate.net

For example, methyl propyl diallyl ammonium chloride (MPDAAC) and methyl amyl diallyl ammonium chloride (MADAAC) are synthesized by replacing one of the methyl groups on a diallylmethylammonium salt with a propyl or amyl group, respectively. mdpi.comresearchgate.net These modifications influence the homopolymerization activity of the monomers. mdpi.comresearchgate.net

The general synthetic route involves the quaternization of this compound with an appropriate haloalkane. sciengine.com These monomers can then be polymerized to create a variety of functional polymers. mdpi.com

| Monomer | Alkyl Substituent | Reference |

|---|---|---|

| Methyl propyl diallyl ammonium chloride (MPDAAC) | Propyl | mdpi.com, researchgate.net |

| Methyl amyl diallyl ammonium chloride (MADAAC) | Amyl | mdpi.com, researchgate.net |

| N,N-diallyl-N-methyl benzyl ammonium chloride (DAMBAC) | Benzyl | mdpi.com |

Polymerization Mechanisms and Kinetics of Diallylmethylamine Monomers

Fundamental Polymerization Pathways

The polymerization of diallylmethylamine (B1582482) primarily proceeds through a radical-initiated mechanism, leading to the formation of linear polymers containing cyclic repeating units. This process is a departure from the cross-linked structures often expected from diene monomers.

Radical Cyclopolymerization of this compound

Radical cyclopolymerization is the cornerstone of this compound polymerization. tsijournals.com This intramolecular-intermolecular chain propagation involves the attack of a free radical on one of the allyl groups of the DAMA monomer, followed by an intramolecular cyclization to form a five- or six-membered ring radical. This cyclic radical then propagates by adding to another monomer molecule. The predominant formation of five-membered pyrrolidine (B122466) rings over six-membered piperidine (B6355638) rings is a notable characteristic of the cyclopolymerization of N-substituted-N,N-diallylamines. researchgate.net This preference is attributed to the favorable kinetics of the 5-exo-trig cyclization.

The protonation of the amine group in this compound is a critical factor in achieving high-molecular-weight polymers. researchgate.netresearchgate.net In its non-protonated form, DAMA is prone to degradative chain transfer, which leads to the formation of low-molecular-weight oligomers. researchgate.net However, by conducting the polymerization in the presence of an acid, such as trifluoroacetic acid, the monomer exists in its protonated form. researchgate.netresearchgate.netresearchgate.net This protonation reduces the propensity for degradative chain transfer and promotes effective polymerization. researchgate.netresearchgate.net The resulting polymers contain repeating cyclic units, typically five-membered rings, within the main polymer chain. tsijournals.com

Chain Propagation and Termination Mechanisms in this compound Polymerization

The chain propagation in this compound polymerization involves the sequential addition of monomer units to the growing polymer chain. This process is characterized by a head-to-tail regioselectivity, where the radical addition occurs at the terminal carbon of the allyl group to generate a more stable secondary radical. libretexts.org

Chain termination, the process by which the growth of a polymer chain is halted, can occur through several mechanisms. In the polymerization of this compound, a bimolecular chain termination mechanism is predominantly observed. researchgate.netgoogle.com This involves the reaction between two growing polymer radicals, leading to either combination (coupling) or disproportionation. libretexts.org Studies have established a half-kinetic order of the polymerization reaction with respect to the initiator concentration (~0.5), which is indicative of a bimolecular chain termination process. google.com This finding suggests that the termination is controlled by the interaction of two polymer chains rather than by unimolecular events.

Degradative Chain Transfer Phenomena in this compound Systems

However, in the case of this compound, the issue of degradative chain transfer can be effectively mitigated. By protonating the monomer with an acid, the degradative chain transfer is transformed into an effective chain transfer. researchgate.netresearchgate.netresearchgate.net This transformation is a key strategy for synthesizing high-molecular-weight polythis compound. researchgate.netresearchgate.net In this "effective" chain transfer, the newly formed radical can efficiently re-initiate polymerization, thus continuing the chain growth process.

Kinetic and Mechanistic Studies

Kinetic and mechanistic investigations have provided a deeper understanding of the factors that control the polymerization of this compound, enabling the synthesis of polymers with desired molecular weights and properties.

Reaction Kinetics of this compound Polymerization

The kinetics of this compound polymerization are significantly influenced by the reaction conditions. The rate of polymerization has been observed to decrease with the addition of more monomer under certain conditions, a phenomenon that highlights the complexity of the system. slib.uz The reaction order with respect to the monomer can deviate from simple first-order kinetics. scribd.com

To achieve a linear, water-soluble polymer, it is crucial to maintain the monomer concentration below approximately 80%, and preferably below 65%, to prevent extensive crosslinking. google.com The polymerization rate tends to be slow at concentrations below 20%. google.com The reaction is typically conducted at temperatures ranging from ambient to 100°C, with a preferred range of 50 to 75°C, for a duration of 1 to 24 hours. google.com

Influence of Initiators and Reaction Conditions on Polymerization Outcomes

The choice of initiator and the specific reaction conditions play a pivotal role in determining the outcome of this compound polymerization.

Initiators: Various radical initiators have been successfully employed, including:

t-butyl hydroperoxide google.com

Azoisobutyronitrile (AIBN) google.comamazonaws.com

Potassium persulfate googleapis.com

Ammonium (B1175870) persulfate googleapis.com

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH or AIBA) amazonaws.comrsc.org

The concentration of the initiator directly impacts the molecular weight of the resulting polymer; a higher initiator concentration generally leads to a lower degree of polymerization. researchgate.net

Reaction Conditions:

Temperature: Temperature influences not only the rate of initiation but also the probability of chain transfer reactions. researchgate.netresearchgate.net

Solvent: The polymerization can be carried out in various solvents, including water, methanol, and chloroform. google.comamazonaws.com The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the kinetics of the reaction.

pH/Acidification: As previously discussed, the use of an acid to protonate the this compound monomer is a critical factor in suppressing degradative chain transfer and achieving high-molecular-weight polymers. researchgate.netresearchgate.netresearchgate.net Trifluoroacetic acid is one such acid that has been effectively used. researchgate.netresearchgate.net

The table below summarizes the effect of different initiators on the polymerization of this compound and its derivatives under various conditions.

| Initiator | Monomer/System | Solvent | Temperature (°C) | Time (h) | Observations |

| t-butyl hydroperoxide | This compound hydrochloride | Water | 65 | 96 | Polymer obtained |

| Azoisobutyronitrile (AIBN) | This compound hydrochloride | - | - | - | Polymerized successfully |

| Ammonium persulfate | Diallylamine (B93489) sulfuric acid salt / Acrylamide | Water | 60-70 | 6 | High conversion of both monomers |

| Potassium persulfate | Diallylamine hydrochloric acid / Acrylamide | Water | 60-70 | 5 | High conversion of both monomers |

| 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AAPH/AIBA) | PEG-functionalized this compound derivatives | Water | 60 | 72 | Polymerization confirmed |

This detailed examination of the polymerization mechanisms and kinetics of this compound provides a solid foundation for the controlled synthesis of polythis compound with tailored properties for various applications.

Role of Counter-Anions and Solvent Environment on this compound Polymerization

The radical polymerization of this compound is profoundly influenced by the surrounding chemical environment, specifically the nature of the counter-anion and the properties of the solvent. A primary challenge in the polymerization of diallyl monomers is degradative chain transfer, a process where a growing polymer radical abstracts an α-hydrogen from a monomer molecule. This creates a stable, less reactive allylic radical, which often leads to chain termination and results in the formation of only low-molecular-weight oligomers. researchgate.netresearchgate.netgoogle.com A key strategy to mitigate this issue is the protonation of the this compound monomer, a process intrinsically linked to the choice of acid, the resulting counter-anion, and the solvent system. researchgate.netresearchgate.net

The protonation of the monomer's amine group is critical, as it deactivates the mobile allyl hydrogen atom, reducing the likelihood of degradative chain transfer and transforming it into an effective chain transfer process. researchgate.netresearchgate.netresearchgate.net The effectiveness of this strategy is dependent on the nature and strength of the acid used, which in turn determines the counter-anion of the resulting monomer salt. researchgate.net Studies have shown that the polymerization rate increases depending on the monomer type, the molar ratio of acid to monomer, and the nature, functionality, strength, and concentration of the acid. researchgate.netresearchgate.net For instance, the use of a strong acid like trifluoroacetic acid (TFA) to form diallylmethylammonium trifluoroacetate (B77799) has been particularly successful in producing high-molecular-weight polymers. researchgate.netresearchgate.net The trifluoroacetate counter-anion (CF₃COO⁻) is less coordinated than the chloride anion (Cl⁻), which influences the polymerization kinetics. researchgate.net Other counter-anions derived from strong organic and inorganic acids, such as chloride (Cl⁻), bromide (Br⁻), sulfate (B86663) (SO₄²⁻), phosphate (B84403) (PO₄³⁻), methanesulfonate (B1217627) (MsO⁻), triflate (Tf⁻), and bis(trifluorosulfonyl)imide (TFSI⁻), have also been utilized in the polymerization of diallylamine-based monomers. google.comucl.ac.uk As a general trend, fluorinated anions derived from strong acids have been shown to confer high ionic conductivity to the resulting polymer membranes. osti.gov

The solvent environment plays an equally crucial role. The polymerization is typically carried out in polar solvents, with aqueous solutions being common. google.comucl.ac.uk The pH of the reaction medium is a critical parameter. An acidic pH of less than 5 is generally required, with some processes favoring a pH below 3 or even less than 1 to ensure the monomer remains in its protonated form. google.com The ionic strength of the solution also affects the conformation of the resulting polyelectrolyte chains. researchgate.net As observed with the analogous polymer poly(diallyldimethylammonium chloride) (PDADMAC), increasing the ionic strength of the solution by adding a simple salt causes the polymer coils to adopt a more collapsed conformation due to the screening of electrostatic repulsions between the charged groups along the polymer backbone. kpi.uanih.gov This change in hydrodynamic volume is evidenced by a marked reduction in the intrinsic viscosity of the polymer solution at higher salt concentrations. nih.gov While the addition of simple inorganic salts is a factor, it is often preferred that the reaction mixture be essentially free of additional salts beyond the monomer salt itself. google.com

Table 1: Influence of Counter-Anions and Solvent Conditions on this compound Polymerization

| Factor | Condition | Effect on Polymerization | Reference |

|---|---|---|---|

| Counter-Anion | Trifluoroacetate (TFA) | Highly effective in suppressing degradative chain transfer, enabling synthesis of high molecular weight polymers. researchgate.netgoogle.comresearchgate.net | researchgate.netgoogle.comresearchgate.net |

| Chloride (HCl salt) | Allows polymerization but may be less effective than TFA for achieving very high molecular weights under similar conditions. researchgate.nettandfonline.com | researchgate.nettandfonline.com | |

| Fluorinated Anions (e.g., TFSI⁻, FSI⁻) | Used to synthesize protic polymers with high ionic conductivity and thermal stability. osti.govrsc.org | osti.govrsc.org | |

| Various (e.g., H₂PO₄⁻, HSO₄⁻, MsO⁻) | Synthesized to create a portfolio of protic monomers, enabling tuning of final polymer properties. ucl.ac.uk | ucl.ac.uk | |

| Solvent | Polar Solvents (e.g., Water, DMF) | Provide a suitable medium for the polymerization of the charged monomer salts. google.comgoogle.com | google.comgoogle.com |

| pH / Acidity | Acidic (pH < 5, often < 1) | Ensures monomer remains protonated, which is essential to prevent degradative chain transfer. google.com | google.com |

| Ionic Strength | High (Added Salt) | Shields electrostatic charges on the polymer chain, leading to a more collapsed coil conformation and lower solution viscosity. kpi.uanih.gov | kpi.uanih.gov |

Synthesis of High-Molecular-Weight this compound Polymers

The synthesis of high-molecular-weight poly(N,N-diallyl-N-methylamine) has been successfully achieved through radical polymerization, primarily by addressing the issue of degradative chain transfer. The key breakthrough involves the polymerization of the protonated form of the monomer, typically as a salt. researchgate.netresearchgate.net

A prominent and well-documented method is the radical polymerization of the diallylmethylammonium trifluoroacetate salt (DAMA·TFA). researchgate.netresearchgate.net This process can be initiated either thermally or through photoinduction in aqueous solutions. researchgate.net Research has demonstrated that under these conditions, the monomer exists in its protonated state, which is crucial for transforming degradative chain transfer into an effective chain transfer mechanism, thereby allowing for the growth of long polymer chains. researchgate.netresearchgate.net This approach has successfully yielded polymers with weight-average molecular weights (Mw) in the range of (3–6) × 10⁴ g/mol , and even higher. researchgate.netresearchgate.net The kinetics of this system indicate a bimolecular mechanism for chain termination. google.comresearchgate.net

Polymerization conditions can be controlled to manage the final molecular weight of the polymer. The degree of polymerization is significantly dependent on both the initiator concentration and the reaction temperature. researchgate.net For example, polymerization of the DAMA·TFA salt has been carried out at temperatures of 30°C and 50°C. researchgate.netresearchgate.net Another approach involves the polymerization of this compound hydrochloride using initiators like azoisobutyronitrile, which yields a water-soluble polymer salt. google.com

More recent methods include inverse emulsion polymerization. In this technique, an aqueous solution containing the diallylmethylammonium chloride (DAMAH⁺Cl⁻) monomer and a thermal radical initiator like 2,2′-azobis(2-methylpropionamidine)dihydrochloride (AIBA) is added to an organic solvent containing surfactants. rsc.org This process, conducted at around 65°C, has been used to synthesize polymers with apparent molecular weights between 30,000 and 40,000 g/mol . rsc.org

Table 2: Research Findings on the Synthesis of High-Molecular-Weight this compound Polymers

| Monomer Salt | Initiator / Method | Temperature | Resulting Polymer / Molecular Weight (Mw) | Key Findings | Reference |

|---|---|---|---|---|---|

| Diallylmethylammonium Trifluoroacetate (DAMA·TFA) | Thermal / Photoinduced Radical Polymerization | 30°C, 50°C, 21°C | Poly(N,N-diallyl-N-methylammonium trifluoroacetate); Mw = (3-6) × 10⁴ g/mol and higher. | Protonation of the monomer is key to transforming degradative chain transfer into effective chain transfer. Chain termination is bimolecular. researchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| This compound Hydrochloride (DAMAHCl) | Azoisobutyronitrile | Not specified | Poly(3,5-methylene-N-methylpiperidine hydrochloride); Water-soluble polymer. | Polymerization of the hydrochloride salt is feasible. google.com | google.com |

| Diallylmethylammonium Chloride (DAMAH⁺Cl⁻) | 2,2′-azobis(2-methylpropionamidine)dihydrochloride (AIBA) / Inverse Emulsion Polymerization | 65°C | Poly(diallylmethylammonium chloride); Apparent Mw = 30,000 - 40,000 g/mol. | Inverse emulsion polymerization is an effective method for producing polymers in this molecular weight range. rsc.org | rsc.org |

| Diallylmethylammonium Trifluoroacetate (DAMA·TFA) | Persulfate | Not specified | Poly(diallylmethylammonium trifluoroacetate); Mw up to 65,000 g/mol. | Confirms high molecular weights are achievable with the trifluoroacetate salt. google.com | google.com |

Advanced Characterization Techniques for Diallylmethylamine Based Polymeric Materials

Spectroscopic Analysis

Spectroscopic methods are fundamental in the characterization of diallylmethylamine-based polymers, offering detailed information about their chemical structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of This compound (B1582482) Polymers (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound polymers. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide critical data for confirming the successful polymerization and elucidating the structure of the resulting polymer chains.

In the ¹H NMR spectrum of a this compound-based polymer, the disappearance of signals corresponding to the alkene protons, which are present in the this compound monomer, confirms the occurrence of polymerization. acs.org The formation of the polymer is further evidenced by the appearance of new signals corresponding to the protons in the saturated polymer backbone. For instance, in the cyclopolymerization of a this compound derivative, the absence of alkene proton and carbon signals in the NMR spectra of the product confirms the formation of the cyclopolymer. acs.org

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the polymer. The disappearance of the alkene carbon signals from the monomer spectrum and the appearance of new signals for the saturated carbons in the polymer backbone are definitive indicators of polymerization. acs.org

Researchers have utilized ¹H NMR to determine monomer conversion and sample purity in polymerization reactions involving this compound. google.com The integration of NMR signals allows for the quantitative analysis of the monomer to polymer conversion.

Table 1: Representative NMR Data for this compound-Based Polymers

| Nucleus | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) | Structural Interpretation | Reference |

| ¹H | Alkene protons | Disappearance of alkene signals | Confirmation of polymerization | acs.org |

| ¹³C | Alkene carbons | Disappearance of alkene signals | Confirmation of polymerization | acs.org |

This table is for illustrative purposes. Specific chemical shifts will vary depending on the exact polymer structure and solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound-based polymeric materials. acs.orgresearchgate.net By analyzing the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular fingerprint of the material.

The synthesis of this compound-based polymers can be monitored and confirmed by observing changes in the FTIR spectrum. For instance, the disappearance or significant reduction of the characteristic C=C stretching vibration of the allyl groups from the monomer indicates successful polymerization. acs.org The presence of characteristic peaks for C-H bonds in the polymer backbone further confirms the formation of the polymer. unizik.edu.ng

FTIR has been used to characterize this compound-based cyclopolymers, where the analysis of the vibrational bands provides evidence for the cyclic structure. researchgate.netcovenantuniversity.edu.ng Additionally, FTIR is employed to study the thermal and chemical stability of these polymers. For example, the functional groups in a this compound-based polymer were shown to remain intact after heating in a hydrochloric acid solution, as confirmed by FTIR analysis. acs.orgnih.gov

Table 2: Key FTIR Absorption Bands for this compound and its Polymers

| Functional Group | Wavenumber Range (cm⁻¹) | Significance | Reference |

| C=C Stretch (alkene) | ~1640 | Disappears upon polymerization | acs.org |

| C-H Stretch (alkane) | 2800-3000 | Indicates polymer backbone | unizik.edu.ng |

| C-N Stretch | 1000-1250 | Characteristic of the amine group | unizik.edu.ng |

Note: The exact positions of the absorption bands can be influenced by the specific molecular environment.

Mass Spectrometry (GC-MS) for Molecular Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net While GC-MS is more commonly used for the analysis of volatile and thermally stable small molecules, it can be applied to the characterization of this compound and its degradation products.

In the context of this compound-based materials, GC-MS can be used to analyze any residual monomer or low molecular weight oligomers present after polymerization. researchgate.net It can also be employed in pyrolysis-GC-MS studies to investigate the thermal decomposition products of the polymers, providing insights into their thermal stability and degradation mechanisms.

Surface and Morphological Characterization

The surface properties of polymeric materials are critical for their performance in applications such as coatings, films, and membranes. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution imaging of the surface and morphology of this compound-derived materials.

Scanning Electron Microscopy (SEM) of this compound-Derived Films and Coatings

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of materials at the micro- and nanoscale. researchgate.netcovenantuniversity.edu.ng In the study of this compound-based polymers, SEM is instrumental in examining the surface of films and coatings.

SEM analysis has been employed to investigate the surface of steel specimens coated with a this compound-based cyclopolymer used as a corrosion inhibitor. researchgate.netcovenantuniversity.edu.ng The images obtained from SEM can reveal the formation of a protective polymer film on the metal surface. Changes in the surface morphology of the coated steel compared to an uncoated, corroded sample provide evidence of the inhibitor's effectiveness.

Furthermore, SEM has been used to analyze the morphology of honeycomb-patterned films created from this compound-containing polymers. uq.edu.au These structured surfaces can have applications in areas such as antimicrobial coatings.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. researchgate.netcovenantuniversity.edu.ng AFM is particularly useful for quantifying surface roughness and visualizing surface features with nanoscale precision.

In the context of this compound-based polymers, AFM has been used to analyze the surface of steel protected by a copolymer containing this compound. researchgate.netcovenantuniversity.edu.ng The results from AFM can complement SEM data by providing quantitative measurements of surface roughness parameters. For instance, a smoother surface topography observed on the polymer-coated steel compared to the corroded, uncoated steel indicates the formation of a uniform and protective film. nih.gov

AFM has also been utilized to obtain detailed topographical information of honeycomb-patterned films made from this compound polymers, revealing pore diameters and spacing. uq.edu.au

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. google.com This makes it an invaluable tool for analyzing the surface properties of this compound-based polymeric materials, which are crucial for applications such as coatings, membranes, and catalysts. bibliotekanauki.plcnrs.frscirp.org The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. google.com By measuring the kinetic energy of these photoelectrons, their binding energy can be determined, which is characteristic of each element and its chemical environment. google.com

In the context of this compound polymers, XPS is particularly useful for quantifying the presence of key elements like carbon (C), nitrogen (N), and any counter-ions or functional groups introduced during synthesis or post-modification. The high-resolution spectra of individual elements, such as the N 1s spectrum, provide detailed information about the chemical states of nitrogen atoms within the polymer.

A key application of XPS in this area is distinguishing between different types of nitrogen functionalities. For instance, in copolymers of this compound (DAMA) and diallyldimethylammonium chloride (DADMACl), the N 1s spectrum can differentiate between the tertiary amine groups contributed by the DAMA units and the quaternary ammonium (B1175870) groups from the DADMACl units. researchgate.net Research has shown that the N 1s XPS spectrum for such a copolymer displays two distinct peaks: one at a binding energy of approximately 399.0 eV, corresponding to the tertiary amine sites, and another at around 402.0 eV, attributed to the quaternary ammonium sites. researchgate.net The relative area of these peaks can be used to estimate the ratio of the two monomer units on the polymer surface. researchgate.net

Furthermore, XPS can monitor chemical transformations on the polymer surface. For example, when the tertiary amine sites in a DAMA-containing copolymer are cross-linked using an agent like 1,6-diiodohexane, the conversion of tertiary amines to quaternary ammonium sites can be tracked. researchgate.net A successful cross-linking reaction would be indicated by the disappearance of the tertiary amine peak (399.0 eV) and an increase in the intensity of the quaternary ammonium peak (402.0 eV), or the appearance of a single peak at 402.0 eV, confirming the complete quaternization of the amine sites. researchgate.net

The table below summarizes representative XPS data for the nitrogen (N 1s) region in a this compound-containing copolymer, illustrating the ability of the technique to distinguish chemical states.

| Nitrogen Species | Binding Energy (eV) | Associated Monomer Unit | Reference |

|---|---|---|---|

| Tertiary Amine (-N(CH₃)-) | ~399.0 | This compound (DAMA) | researchgate.net |

| Quaternary Ammonium (-N⁺(CH₃)₂-) | ~402.0 | Diallyldimethylammonium Chloride (DADMACl) | researchgate.net |

Thermal and Elemental Analysis

Thermogravimetric Analysis (TGA) of this compound Polymers

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymeric materials. The method involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). openaccessjournals.com The resulting data, a TGA curve, plots mass loss versus temperature, revealing decomposition temperatures, the presence of volatiles like water, and the amount of residual char. This information is critical for determining the operational limits of this compound-based polymers in applications that may involve elevated temperatures.

The thermal stability of polymers containing this compound units can vary significantly depending on their specific chemical structure, including the nature of co-monomers and whether the amine groups are in their free, salt, or quaternized form. For instance, a study on a quaternized poly(p-phenylene oxide) (PPO) membrane, which was functionalized using this compound, demonstrated high thermal stability. mdpi.com The TGA curve for this membrane showed an initial weight loss associated with the degradation of the benzylic quaternary amine side chains beginning above 250 °C. mdpi.com A second degradation step was observed at 320 °C, which is consistent with the degradation temperature of poly(diallyl-pyrrolidinium chloride), indicating the decomposition of the cyclic amine structure formed. mdpi.com

The following table summarizes the thermal stability data for various this compound-based and related polymeric materials as determined by TGA.

| Polymer System | Decomposition Onset / Stability Limit (°C) | Key Degradation Steps | Reference |

|---|---|---|---|

| Quaternized PPO with this compound | >250 | Degradation of benzylic quaternary amine side chains; second step at 320°C (polymer backbone) | mdpi.com |

| This compound-based Random Copolymer | 214 | Stable up to this temperature | researchgate.net |

| Polydiallylamine Salts | 180 | Stable up to this temperature | google.com |

Elemental Analysis of this compound Compounds

Elemental analysis, typically CHNS/O analysis, is a foundational technique for characterizing new chemical compounds, including monomers and polymers. velp.comthermofisher.com It provides the weight percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. This data is crucial for verifying the successful synthesis of a target molecule by comparing the experimentally determined elemental composition with the theoretically calculated values based on its proposed chemical formula. dergipark.org.trredalyc.org For this compound-based polymers, elemental analysis confirms the incorporation of the nitrogen-containing monomer into the polymer structure and can help determine the ratio of co-monomers if they have distinct elemental compositions. covenantuniversity.edu.ngnih.gov

The synthesis of this compound-based polymers often involves the preparation of monomer salts, such as this compound trifluoroacetate (B77799) (DAMA·TFA), prior to polymerization. The purity and composition of both the monomer salt and the resulting polymer can be confirmed by elemental analysis. For example, in the synthesis of poly(this compound trifluoroacetate), elemental analysis was used to validate the structure of both the monomer salt and the final polymer. google.com The close agreement between the calculated and found percentages for C, H, N, and F provides strong evidence for the successful synthesis and purification of the materials. google.com

The table below presents a comparison of the calculated and experimentally found elemental compositions for a this compound monomer salt and its corresponding polymer, demonstrating the utility of this technique.

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| This compound Trifluoroacetate (Monomer Salt) | C₉H₁₄NO₂F₃ | C | 48.00 | 47.75 | google.com |

| H | 6.22 | 6.08 | |||

| N | 6.22 | 6.79 | |||

| F | 25.33 | 26.03 | |||

| Poly(this compound trifluoroacetate) (Polymer) | (C₉H₁₄NO₂F₃)n | C | 48.00 | 47.00 | google.com |

| H | 6.22 | 6.07 | |||

| N | 6.22 | 6.12 | |||

| F | 25.33 | 25.03 |

Computational and Theoretical Insights into Diallylmethylamine Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a molecular-level understanding of electronic structure and reactivity. Both Density Functional Theory (DFT) and semi-empirical methods have been applied to elucidate the chemical behavior of diallylmethylamine (B1582482).

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) has become a versatile method in computational chemistry for studying the electronic structure of many-body systems. nih.gov Its application to this compound and related systems has provided significant insights into their reaction mechanisms and properties.

DFT calculations have been employed to model transition states and determine energy barriers for competing reaction pathways involving diallylamine (B93489) derivatives. researchgate.net For instance, studies on the radical cyclization of models for growing radical chains from N,N-diallylamine and its N-methyl and N,N-dimethyl derivatives have utilized DFT with the B3LYP functional. rsc.org These calculations have been crucial in understanding the factors that control cyclization rates during polymerization. rsc.org Research has shown that methyl substitution on the nitrogen atom can decrease the activation barrier for cyclization, a finding that aligns with experimental observations of polymerization efficiencies. rsc.org

Furthermore, DFT has been used in conjunction with hydroboration reactions of this compound with 9-borabicyclo[3.3.1]nonane (9-BBN), leading to the formation of Lewis-acid-functionalized intramolecular Lewis pairs. mdpi.com DFT computations (at the B3LYP level) have been instrumental in assigning the structures of the resulting products. mdpi.com The application of DFT also extends to predicting molecular properties and guiding the design of new materials and formulations. researchgate.net In the broader context of drug design and reaction mechanism studies, DFT provides a robust framework for identifying reactive sites and evaluating the stability of different molecular conformations. researchgate.netresearchgate.net

| DFT Application Area | System Studied | Key Findings |

| Reaction Mechanisms | Radical cyclization of diallylamine models | Methyl substitution on nitrogen lowers the cyclization activation barrier. rsc.org |

| Structural Analysis | Hydroboration products of this compound | Aided in the structural assignment of Lewis-acid-functionalized derivatives. mdpi.com |

| Property Prediction | General amine and aniline (B41778) systems | Established correlations between experimental pKa values and calculated molecular electrostatic potentials. rsc.org |

Ab Initio and Semi-Empirical Methods (e.g., MNDO-PM3) in this compound Research

While DFT is a powerful tool, ab initio and semi-empirical methods also play a significant role in computational studies of this compound, particularly for larger systems where computational cost is a factor. mdpi.com Ab initio methods, meaning "from the beginning," derive information from first principles without experimental data, whereas semi-empirical methods use parameters derived from experimental data to simplify calculations. nih.gov

The semi-empirical MNDO-PM3 (Modified Neglect of Diatomic Overlap, Parametric Model 3) method has been notably successful in studying the radical polymerization of diallylamine compounds. mdpi.comeuropa.eu This method, which is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation, is parameterized to reproduce experimental data such as heats of formation. acs.orgmdpi.com

Research has utilized MNDO-PM3 to investigate the competitiveness of chain propagation and chain transfer reactions in the radical polymerization of N,N-diallyl-N-methylamine. chemrxiv.org These calculations, performed within a polarized continuum solvent model, have revealed that the protonation and quaternization of the amine lead to a successive increase in the activation energy for α-hydrogen abstraction, which is a key step in degradative chain transfer. chemrxiv.orgmdpi.com The use of semi-empirical methods like MNDO-PM3 is justified for studying reaction mechanisms in large chemical systems with open electron shells, as they can provide results that semi-quantitatively correspond to experimental data with significantly less computational time than high-level ab initio calculations. mdpi.com

| Method | System Studied | Key Research Focus |

| MNDO-PM3 | Radical polymerization of this compound | Competitiveness of propagation vs. chain transfer reactions. chemrxiv.org |

| MNDO-PM3 | Protonated and quaternary forms of this compound | Effect of protonation on activation energies of polymerization reactions. mdpi.com |

| MNDO-PM6 | General alkylamines | Estimation of pKa values based on calculated partial atomic charges. nih.gov |

Potential Energy Profile Computations for this compound Reaction Mechanisms

The computation of potential energy profiles is a cornerstone of theoretical reaction kinetics, providing a map of the energy changes that occur as reactants are converted into products. For this compound, these calculations have been crucial for understanding its polymerization behavior. mdpi.comeuropa.eumdpi.com

Specifically, the potential energy profiles for the chain propagation and competing chain transfer reactions in the radical polymerization of this compound and its protonated and quaternary forms have been calculated. chemrxiv.orgmdpi.com These studies, often employing the semi-empirical MNDO-PM3 method, simulate the reactions to understand chain propagation and transfer to the monomer in various solvents. mdpi.com

The calculations have shown that a key condition for reducing the competitiveness of the degradative chain transfer to the monomer is to have the monomer molecules present exclusively in their protonated form in the polymerizing system. mdpi.comeuropa.eu This theoretical insight has guided the experimental strategy for synthesizing high-molecular-weight polymers from diallylamine monomers by using an equimolar salt of N,N-diallyl-N-methylamine and trifluoroacetic acid. mdpi.com The agreement between the theoretical predictions from potential energy profiles and the experimental outcomes underscores the predictive power of these computational methods. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. This technique is invaluable for studying the time-dependent behavior of molecules, such as conformational changes, diffusion, and the assembly of complex structures.

Simulation of this compound Polymerization Dynamics

While specific, detailed molecular dynamics simulations of the entire polymerization process of this compound are not extensively documented in dedicated publications, the methodologies for such simulations are well-established for various polymer systems. mdpi.com These simulations can provide insights into the physical evolution of the polymerizing system, including chain growth, network formation, and the resulting material properties.

Modeling of Molecular Interactions involving this compound Derivatives

Molecular dynamics simulations are particularly powerful for modeling the non-covalent interactions that govern the behavior of molecules in solution and their interaction with surfaces. For this compound derivatives, MD simulations have been used to understand their role as corrosion inhibitors. nih.govmdpi.com

In one study, a cyclopolymer based on this compound was investigated for its corrosion mitigation properties on steel in an acidic environment. mdpi.com MD simulations can reveal the intricate interactions between the inhibitor molecules and the metal surface, helping to understand how these molecules form a protective layer. mdpi.com The simulations can show the preferred adsorption configuration of the polymer on the surface, for example, whether it adsorbs in a parallel fashion to form a hydrophobic barrier. mdpi.com The binding energy between the inhibitor and the surface can also be calculated from the simulation, providing a quantitative measure of the adsorption strength. mdpi.com

These simulations typically involve placing the optimized structure of the this compound derivative and a model of the metal surface in a simulation box filled with solvent molecules. europa.eu The system is then allowed to evolve over time, and the trajectory is analyzed to understand the interactions at the molecular level. rsc.orgeuropa.eu This approach provides valuable insights that complement experimental techniques and aids in the rational design of more effective molecules for specific applications. chemrxiv.org

Theoretical Approaches to Structure-Activity Relationships in this compound Materials

Theoretical and computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical behavior, particularly its polymerization reactivity. By employing quantum chemical modeling, researchers can elucidate the underlying mechanisms that govern the activity of these materials, offering insights that are often difficult to obtain through experimental means alone.

Quantum chemical calculations have been instrumental in analyzing the polymerization of diallylamine compounds, including this compound. researchgate.net These theoretical studies investigate the various elementary reactions involved in polymerization, such as chain propagation, chain transfer, and cyclization. A key aspect of this research is understanding how the spatial conformation of the monomer and the electronic properties of the radicals influence the activation energies and thermodynamics of these reaction pathways. researchgate.net

The "activity" in the context of this compound polymerization is largely defined by the competition between the desired chain propagation/cyclization reactions and the undesired chain transfer reactions, which can limit the molecular weight of the resulting polymer. Theoretical models have shown that the cyclization of the radical to form a five-membered ring is a key step in the process. researchgate.net The structure of the monomer is directly related to the activation energies of these competing reactions.

A significant finding from theoretical studies is the influence of protonation on the reactivity of this compound. When this compound is in its salt form (protonated), the activation energies of the chain transfer reactions increase, partly due to solvation effects. researchgate.net This structural modification—the presence of a proton on the nitrogen atom—alters the electronic distribution within the molecule and its interaction with the solvent, thereby disfavoring the chain transfer reactions and enabling the formation of higher molecular-weight polymers. This demonstrates a clear structure-activity relationship where protonation leads to more favorable polymerization activity. researchgate.net

The research findings from these computational models provide a quantitative basis for understanding the structure-activity relationships in this compound materials. By calculating the energy landscapes of the polymerization reactions, these theoretical approaches can guide the experimental conditions needed to synthesize polymers with desired properties.

Detailed Research Findings

Quantum chemical calculations provide specific energetic data for the elementary steps in the radical polymerization of this compound. The heats of formation for different conformers and the activation energies for key reaction steps are central to understanding its reactivity.

| Conformer | Heat of Formation (ΔHf) (kcal/mol) |

|---|---|

| trans-conformer | 18.9 |

| gauche-conformer | 19.1 |

| cis-conformer | 21.1 |

Furthermore, the activation energies (Ea) for the competing reactions of chain propagation and degradative chain transfer have been determined using semiempirical methods. These values reveal the kinetic feasibility of each pathway and demonstrate the inherent tendency of diallyl compounds to undergo chain transfer. The data below illustrates the activation energies for the addition of a model radical (methyl radical) to the this compound monomer and the subsequent reactions of the formed radical.

| Reaction Type | Specific Reaction | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Chain Propagation (Intermolecular) | Radical addition to the double bond | 8.1 |

| Cyclization (Intramolecular) | Formation of a five-membered ring | 9.1 |

| Chain Transfer | Hydrogen abstraction from a methylene (B1212753) group | 12.5 |

These theoretical results quantitatively support the experimental observation that chain transfer is a significant process that must be controlled to achieve high-molecular-weight polymers. The higher activation energy for chain transfer compared to propagation and cyclization indicates that while propagation is kinetically favored, the transfer reaction remains a competitive pathway. The theoretical models further show that protonation of the nitrogen atom increases the activation energy for chain transfer, thereby enhancing the efficiency of polymerization, a key insight into the structure-activity relationship of this compound materials. researchgate.net

Advanced Applications of Diallylmethylamine Based Polymers in Materials Science and Engineering

Corrosion Inhibition Formulations

The development of effective corrosion inhibitors is crucial for protecting metallic infrastructure in aggressive environments, such as those encountered in the oil and gas industry. Diallylmethylamine-based polymers have demonstrated considerable promise in this area, forming protective barriers on metal surfaces and mitigating corrosive degradation.

This compound (B1582482) Copolymers as Corrosion Inhibitors for Metallic Substrates

Researchers have synthesized novel copolymers based on this compound for the protection of metallic substrates, particularly low carbon steel in highly acidic environments. researchgate.netnih.govcovenantuniversity.edu.ng One such random copolymer, incorporating this compound and N¹,N¹-diallyl-N¹-methyl-N⁶,N⁶,N⁶-tripropylhexane-1,6-diammonium dibromide units, was created using Butler's cyclopolymerization technique. researchgate.netnih.govcovenantuniversity.edu.ng This polymer was specifically tested as a corrosion inhibitor for low carbon steel submerged in a 15% hydrochloric acid (HCl) solution, simulating conditions found in oil well acidizing operations. researchgate.netcovenantuniversity.edu.ng

The effectiveness of this this compound-based cyclopolymer was evaluated through various gravimetric and electrochemical methods. researchgate.netcovenantuniversity.edu.ng Studies found that the polymer's performance is concentration-dependent, with an optimal concentration identified at 500 ppm. covenantuniversity.edu.ng At this concentration, electrochemical impedance spectroscopy (EIS) measurements indicated a notable inhibition efficiency of 82.19%. covenantuniversity.edu.ng The results highlight that these copolymers are effective inhibitors, particularly at elevated temperatures, which is a significant advantage for industrial applications. researchgate.netnih.govcovenantuniversity.edu.ng The protective capability of these polymers stems from their multiple adsorption centers, which allow for extensive coverage of the metal surface. nih.gov

Table 1: Inhibition Efficiency of this compound Copolymer on Low Carbon Steel in 15% HCl

| Inhibitor Concentration | Inhibition Efficiency (EIS) | Technique |

|---|---|---|

| 500 ppm | 82.19% | Electrochemical Impedance Spectroscopy |

Data sourced from research on a novel this compound-based cyclopolymer. covenantuniversity.edu.ng

Adsorption Mechanisms of this compound-Derived Inhibitors (e.g., Langmuir Isotherm, Chemisorption)

The mechanism by which this compound-derived polymers inhibit corrosion is through adsorption onto the metal surface, a process that displaces water molecules and other corrosive species. researchgate.net This adsorption involves the interaction between the inhibitor molecules and the metallic substrate. researchgate.net Research indicates that the protective action of these polymers is primarily due to chemisorption, which involves the formation of chemical bonds between the inhibitor and the metal surface. researchgate.netnih.govcovenantuniversity.edu.ngnih.gov

The adsorption behavior of these inhibitors can be effectively described by the Langmuir adsorption isotherm. researchgate.netnih.govcovenantuniversity.edu.ngresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where adsorption occurs at specific, localized sites. slideshare.netfrontiersin.org The strong adherence to this model suggests a robust and uniform protective layer. Further evidence for strong adsorption is provided by the high value of the equilibrium adsorption constant (Kads), which was calculated to be 2.48 × 105 L mol−1 for a related poly(diallylammonium chloride)-based copolymer, indicating a powerful interaction with the steel surface. nih.govrsc.org This strong chemical adsorption is facilitated by the presence of nitrogen atoms and π-electrons within the polymer structure, which can interact with the d-orbitals of iron atoms in the steel. researchgate.net

Synergistic Effects in Corrosion Inhibition with this compound Polymers

The protective efficacy of this compound polymers can be significantly enhanced through synergistic interactions with other compounds, particularly halide ions. researchgate.netnih.gov Studies have shown that the addition of a small quantity of potassium iodide (KI) to the polymer solution dramatically improves its corrosion inhibition capacity. researchgate.netnih.govcovenantuniversity.edu.ng

For instance, while a 500 ppm solution of the this compound copolymer alone provides significant protection, the addition of 1 mM of KI to this solution boosts the inhibition efficiency to an impressive 92.99% at 25 °C. researchgate.netnih.govcovenantuniversity.edu.ng This enhancement is attributed to a synergistic effect, where the iodide ions first adsorb onto the steel surface, creating a negatively charged layer. researchgate.netnih.gov This layer then facilitates the adsorption of the positively charged polymer molecules, leading to a more compact and effective protective film. researchgate.netnih.govcovenantuniversity.edu.ng X-ray photoelectron spectroscopy (XPS) analysis confirmed that in the presence of KI, the polymer molecules adsorb onto a layer of triiodide and pentaiodide ions. researchgate.netnih.govcovenantuniversity.edu.ng Similar synergistic effects have been observed with other cationic polymers, where the addition of KI to a poly(diallylammonium chloride)-based copolymer at just 50 ppm resulted in an inhibition efficiency of 99.1%. nih.govrsc.org

Table 2: Synergistic Effect of Potassium Iodide (KI) with this compound Copolymer

| Inhibitor System | Inhibition Efficiency | Temperature |

|---|---|---|

| 500 ppm Copolymer | 82.19% | 25 °C |

| 500 ppm Copolymer + 1 mM KI | 92.99% | 25 °C |

Data for low carbon steel in 15% HCl. nih.govcovenantuniversity.edu.ng

Antimicrobial Materials Development

Cationic polymers have garnered significant interest for their ability to combat a wide range of microbes. Polymers derived from this compound, specifically its polycationic salts, are being developed as novel antimicrobial agents with high efficacy against bacteria and fungi.

Poly(diallylmethylammonium trifluoroacetate) as an Antimicrobial Agent

Poly(diallylmethylammonium trifluoroacetate) (PDAMATFA) is a water-soluble cationic polyelectrolyte that has demonstrated high biocidal efficiency. acs.orgcapes.gov.brnih.govresearchgate.net Unlike their quaternary ammonium (B1175870) counterparts, which often show limited antimicrobial effects, tertiary polydiallylammonium salts like PDAMATFA are highly active against both gram-positive and gram-negative bacteria, as well as fungi. acs.orgcapes.gov.brnih.govresearchgate.net

The antimicrobial properties of PDAMATFA and the closely related secondary salt, poly(diallylammonium trifluoroacetate) (PDAATFA), have been systematically investigated. acs.orgcapes.gov.brnih.gov These studies reveal that the biocidal activity is potent under various conditions, including in solutions with moderate ionic strength. acs.orgcapes.gov.brnih.govresearchgate.net The effectiveness of these polymers is linked to their molecular weight and the retention of a positive charge on the polymer chain. acs.orgnih.gov Complete neutralization of the polyelectrolyte, for instance in a high-concentration salt solution, leads to a loss of its biocidal activity. acs.orgcapes.gov.brnih.govresearchgate.net Research on PDAATFA has shown it to be a promising agent for creating new transdermal drugs due to its bactericidal activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com

Mechanism of Antimicrobial Action of this compound-Derived Polycations

The antimicrobial mechanism of this compound-derived polycations is attributed to their unique molecular structure and polymeric nature. acs.orgnih.govresearchgate.net The high biocidal activity stems from the specific structure of the repeating units, which combine hydrophobic pyrrolidinium (B1226570) rings with hydrophilic tertiary ammonium groups. acs.orgcapes.gov.brnih.govresearchgate.net This amphiphilic balance is a key factor in their ability to interact with and disrupt microbial cells. uq.edu.au

The general mechanism for such cationic polymers involves an initial electrostatic attraction to the negatively charged microbial cell membrane. mdpi.com Following this initial binding, the hydrophobic components of the polymer can insert into the lipid bilayer of the cell membrane. uq.edu.au This interaction disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death. mdpi.commdpi.com Transmission electron microscopy studies on the related polymer PDAATFA acting on E. coli have helped to characterize this mode of action. acs.orgcapes.gov.brnih.govresearchgate.net The polymeric nature of these compounds is a crucial factor in their bactericidal efficiency, as it allows for multiple interaction points with the cell membrane, enhancing their disruptive power compared to small-molecule biocides. acs.orgnih.govresearchgate.net

Influence of Polymer Architecture and Charge Density on Antimicrobial Efficacy

The effectiveness of this compound-based antimicrobial polymers is intrinsically linked to their molecular structure, specifically their architecture and the density of their cationic charges. Research indicates that these structural parameters govern the polymers' interactions with bacterial cell membranes, which is the primary mechanism of their antimicrobial action. uq.edu.au

The architecture of the polymer plays a critical role. Studies comparing different polymer topologies, such as linear chains versus more complex, densely packed structures like bottlebrush polymers, have revealed significant differences in antimicrobial activity. nih.gov For instance, antimicrobial bottlebrush copolymers have demonstrated improved antimicrobial efficacy compared to their linear counterparts with the same monomer composition. nih.gov This enhancement is attributed to the unique physicochemical properties of bottlebrush architectures, including their multivalence and more compact conformation, which appear to facilitate more efficient disruption of the bacterial membrane. nih.govresearchgate.net The compact nature of bottlebrush polymers may prevent them from getting entangled in the thick peptidoglycan layer of Gram-positive bacteria, allowing them to reach and act on the cell membrane more effectively. nih.gov

Charge density, which refers to the concentration of cationic groups on the polymer chain, is another dominant factor. A high positive charge density is crucial for the initial electrostatic attraction and binding of the polymer to the negatively charged components of bacterial cell walls. uq.edu.auresearchgate.net However, the relationship is not always linear; an optimal balance between charge density and hydrophobicity is often required for maximum efficacy. mednexus.orgmdpi.com While the cationic groups facilitate attachment, hydrophobic elements of the polymer are thought to insert into and disrupt the lipid bilayer of the cell membrane, leading to cell lysis. uq.edu.auresearchgate.net Studies on secondary and tertiary poly(diallylammonium) salts (PDAAs) show that the structure of the units combining hydrophobic pyrrolidinium rings with hydrophilic ammonium groups is responsible for their high biocidal activity. researchgate.net The polymeric nature itself is a significant factor in bactericidal efficiency. researchgate.net Complete neutralization of the polymer's charge, for example in a high ionic strength solution, can result in the loss of biocidal activity, underscoring the essential role of the cationic charge. researchgate.net

Proton Exchange Membranes for Energy Applications

Polymers derived from this compound are emerging as promising materials for proton exchange membranes (PEMs), a critical component in energy technologies like high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). ucl.ac.ukresearchgate.net These advanced fuel cells offer benefits such as improved tolerance to carbon monoxide poisoning, enhanced reaction kinetics, and simplified heat and water management systems when operating at temperatures above 100°C. ucl.ac.ukrsc.org this compound-based polymers can be engineered to form self-standing membranes with desirable properties for these applications. ucl.ac.ukosti.gov

Protic Poly(diallylmethylammonium) Poly(ionic liquid)s as Proton Conductors

A key innovation in this area is the development of protic poly(ionic liquid)s (PILs) based on a poly(diallylmethylammonium) (PolyDAMAH) backbone. rsc.orgrsc.org These materials are synthesized by first creating protic ionic liquid monomers from this compound, which are then polymerized via mechanisms like radical cyclopolymerization. ucl.ac.ukosti.gov This process yields solid, self-standing membranes without the need for additives. ucl.ac.uk The resulting PolyDAMAH-based PILs function as effective proton conductors. ucl.ac.ukosti.gov The proton conductivity is influenced by the choice of counter-anion incorporated into the polymer structure. ucl.ac.ukosti.gov For example, anions derived from strong acids, particularly fluorinated ones like bis(trifluoromethanesulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI), have been shown to confer high ionic conductivity. ucl.ac.ukrsc.orgosti.gov Solid-state NMR studies suggest that the FSI⁻ anion may facilitate faster proton mobility compared to the TFSI⁻ anion. rsc.orgrsc.org

Ionic Conductivity and Electrochemical Stability of this compound-based Membranes

The ionic conductivity of these membranes is a critical performance metric. Research has demonstrated that PolyDAMAH-based membranes can achieve high ionic conductivity, particularly at elevated temperatures. ucl.ac.ukosti.gov Optimized membranes have recorded conductivity values comparable to the industry-standard Nafion under humid conditions at 80°C and superior conductivity under anhydrous (dry) conditions at 120°C. ucl.ac.ukrsc.orgosti.gov For instance, a high ionic conductivity of 1.9 × 10⁻³ S·cm⁻¹ has been reported at 120°C in dry conditions. ucl.ac.ukosti.gov Another optimized blend achieved 1.2 × 10⁻³ S·cm⁻¹ at 100°C and 75% relative humidity. rsc.orgrsc.org